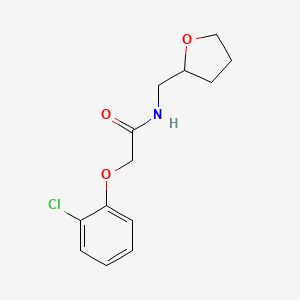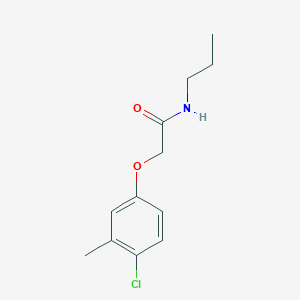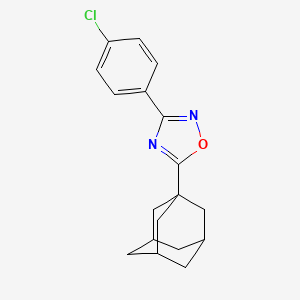![molecular formula C19H27N3O3 B3949114 4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one](/img/structure/B3949114.png)
4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one
Descripción general
Descripción
4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one, also known as AZD-8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR). mTOR is a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. AZD-8055 has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases.
Mecanismo De Acción
4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one inhibits mTOR signaling by binding to the ATP-binding site of mTOR and blocking its kinase activity. This leads to downstream effects on the phosphorylation of various targets involved in cell growth, proliferation, and survival, including p70S6 kinase and 4E-BP1.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as improve glucose tolerance and insulin sensitivity in animal models of diabetes. In addition, this compound has been shown to inhibit angiogenesis and metastasis in cancer, as well as enhance the anti-tumor effects of chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one is its specificity for mTOR, which allows for targeted inhibition of mTOR signaling without affecting other pathways. However, one limitation is its potential toxicity, as mTOR inhibition can lead to adverse effects on normal cells and tissues. In addition, this compound may have limited efficacy in tumors with mutations or alterations in other signaling pathways.
Direcciones Futuras
For research on 4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one include the development of more potent and selective mTOR inhibitors, as well as the identification of biomarkers for patient selection and monitoring of treatment response. In addition, combination therapies with other targeted agents, chemotherapy, or immunotherapy may enhance the anti-tumor effects of this compound and overcome resistance mechanisms. Finally, the potential applications of this compound in other diseases, such as neurodegenerative disorders and aging, warrant further investigation.
Aplicaciones Científicas De Investigación
4-isopropyl-3-{2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl}piperazin-2-one has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. In cancer, mTOR is often overactivated, leading to uncontrolled cell growth and proliferation. This compound has been shown to inhibit mTOR signaling and induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, prostate cancer, and glioblastoma. In diabetes, mTOR has been implicated in the development of insulin resistance and beta-cell dysfunction. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Propiedades
IUPAC Name |
3-[2-[3-(2-methylphenoxy)azetidin-1-yl]-2-oxoethyl]-4-propan-2-ylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-13(2)22-9-8-20-19(24)16(22)10-18(23)21-11-15(12-21)25-17-7-5-4-6-14(17)3/h4-7,13,15-16H,8-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELATBNKIFIBNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2CN(C2)C(=O)CC3C(=O)NCCN3C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(4-chloro-2-fluorophenyl)-2-furyl]methyl}-N-methyl-1-pyrimidin-4-ylethanamine](/img/structure/B3949031.png)

![2-(2-chlorophenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B3949041.png)

![N-[1,4-dioxo-3-(1-pyrrolidinyl)-1,4-dihydro-2-naphthalenyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B3949049.png)

![2-[(3-chlorophenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949069.png)
![6-{4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949078.png)
![N-(3-chlorophenyl)-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949084.png)
![6-{[5-(4-chlorophenyl)-2-furyl]methylene}-5-imino-2-(2-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949086.png)
![2-[(2-methylphenyl)amino]-3-(1-piperidinyl)naphthoquinone](/img/structure/B3949094.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dimethylphenyl)urea](/img/structure/B3949117.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenylpropyl)-3-piperidinyl]propanamide](/img/structure/B3949125.png)
![2-[(3,4-difluorophenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949133.png)